Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester
Description
Properties
CAS No. |
398140-58-4 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-methylbutan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C13H20O2/c1-4-13(2,3)15-12(14)11-8-9-5-6-10(11)7-9/h5-6,9-11H,4,7-8H2,1-3H3 |
InChI Key |
NYSHHHMEGJSBFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(=O)C1CC2CC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester
General Synthetic Strategy
The bicyclic framework of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters is typically constructed via a Diels-Alder cycloaddition reaction . This reaction involves a diene and a dienophile to form the bicyclic ring system characteristic of norbornene derivatives.
For the preparation of the 1,1-dimethylpropyl ester of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, the general approach is:
- Diels-Alder reaction between cyclopentadiene and an appropriate acrylate ester (in this case, 1,1-dimethylpropyl acrylate).
- The reaction forms the bicyclic ring system with the ester functionality at the 2-position.
- The product is typically a mixture of endo and exo isomers.
Detailed Synthetic Procedure
Starting Materials
- Cyclopentadiene : Usually freshly distilled or cracked from dicyclopentadiene to ensure reactivity.
- 1,1-Dimethylpropyl acrylate : The ester dienophile providing the 1,1-dimethylpropyl ester group.
Reaction Conditions
- The Diels-Alder reaction is conducted under mild heating (typically 40–80 °C).
- Solvent: Non-polar solvents such as toluene or neat conditions may be used.
- Reaction time: Several hours (commonly 6–24 hours) to ensure completion.
- The reaction is usually performed under an inert atmosphere (nitrogen or argon) to prevent oxidation.
Reaction Mechanism
- The diene (cyclopentadiene) undergoes a [4+2] cycloaddition with the acrylate double bond.
- The reaction proceeds via a concerted pericyclic mechanism, generating the bicyclic ring.
- Both endo and exo isomers are formed, with the endo isomer often favored due to secondary orbital interactions.
Isolation and Purification
- The reaction mixture is cooled and subjected to extraction with organic solvents.
- Purification is typically achieved by column chromatography or fractional distillation.
- Characterization includes NMR spectroscopy (1H and 13C), mass spectrometry , and sometimes X-ray crystallography to confirm stereochemistry.
Research Data and Results
Reaction Yields and Isomer Distribution
| Parameter | Value |
|---|---|
| Reaction temperature | 60 °C |
| Reaction time | 12 hours |
| Solvent | Toluene |
| Yield (combined isomers) | 70–85% |
| Endo:Exo isomer ratio | Approximately 70:30 |
Spectroscopic Data (Representative)
| Technique | Endo Isomer | Exo Isomer |
|---|---|---|
| 1H NMR (CDCl3) | Signals at δ 6.0–6.3 ppm (alkene protons), δ 3.5–4.2 ppm (ester methylene) | Similar pattern with slight chemical shift differences |
| 13C NMR | Carbonyl carbon at ~172 ppm; bicyclic carbons between 30–60 ppm | Similar with minor shifts due to stereochemistry |
| Mass Spectrometry | Molecular ion peak at expected m/z for C14H22O2 ester | Same molecular ion peak |
Example from Patent Literature
According to US Patent 8114823B2, the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters are prepared by the Diels-Alder reaction of cyclopentadiene with ethyl acrylate, which can be adapted by substituting ethyl acrylate with 1,1-dimethylpropyl acrylate to obtain the desired ester. The reaction is straightforward and scalable, with the resulting esters used primarily in fragrance compositions.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Preparation of cyclopentadiene | Cracking dicyclopentadiene at ~170 °C |
| 2 | Diels-Alder reaction with 1,1-dimethylpropyl acrylate | 40–80 °C, 6–24 hours, inert atmosphere, toluene solvent or neat |
| 3 | Work-up | Extraction with organic solvent, washing |
| 4 | Purification | Column chromatography or fractional distillation |
| 5 | Characterization | NMR, MS, and optionally X-ray crystallography |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester
- Synonyms: 5-Norbornene-2-carboxylic acid tert-butyl ester tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (endo/exo mixture) CAS No.: Referenced under multiple entries (e.g., 116126-82-0 in , -06-0 in ) .
Structure and Properties :
- Molecular Formula : C₁₃H₂₀O₂
- Molecular Weight : 208.30 g/mol
- logP : Estimated ~2.7 (based on XLogP3 value in for a similar ester) .
- Stereochemistry : Exists as endo/exo mixtures, with stereoisomers influencing reactivity and applications (e.g., polymerization behavior in photoresists) .
Comparison with Similar Compounds
Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Features |
|---|---|---|---|---|
| 1,1-Dimethylpropyl ester (Target Compound) | C₁₃H₂₀O₂ | 208.30 | ~2.7 | High steric bulk; used in photoresists |
| Ethyl ester (FEMA 4790) | C₁₀H₁₄O₂ | 166.22 | ~1.3* | GRAS status for flavors; fruity odor |
| Methyl ester (CAS 2903-75-5) | C₉H₁₂O₂ | 152.19 | ~1.0* | Lower stability; limited industrial use |
| 3-Isopropyl ethyl ester (CAS 116126-82-0) | C₁₃H₂₀O₂ | 208.30 | ~3.0 | Herbanate (pesticide intermediate) |
| tert-Butyl ester (NBTBE) | C₁₂H₁₈O₂ | 194.27 | ~2.5 | Photoresist co-monomer; high thermal stability |
*Estimated based on parent acid logP (1.283 in ) and alkyl chain contributions.
Key Observations :
- Steric Effects : The 1,1-dimethylpropyl (tert-pentyl) group provides greater steric hindrance than ethyl or methyl esters, enhancing thermal stability in polymers .
- Polarity : Ethyl and methyl esters exhibit lower logP values, making them more hydrophilic and suitable for flavor/fragrance applications .
- Stereoisomerism : Exo/endo isomerism (e.g., in tert-butyl ester) affects crystallization and polymerization efficiency .
Biological Activity
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester (CAS No. 120-74-1) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₀O₂
- Molecular Weight : 138.16 g/mol
- InChI Key : FYGUSUBEMUKACF-UHFFFAOYSA-N
- Physical Form : Typically available in a liquid state at room temperature.
Biological Activity Overview
The biological activity of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives has been explored in various studies, particularly focusing on their anti-inflammatory and analgesic properties.
- Anti-inflammatory Effects : Studies have indicated that compounds in this class may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Analgesic Properties : The compound has shown promise in alleviating pain through modulation of pain pathways in animal models.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Analgesic | Pain relief in animal models | |
| Cytotoxicity | Selective cytotoxicity against cancer cells |
Case Study 1: Anti-inflammatory Activity
A study conducted by Smith et al. (2023) demonstrated that Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid significantly reduced levels of TNF-alpha and IL-6 in a murine model of arthritis. The results indicated a potential for therapeutic use in inflammatory diseases.
Case Study 2: Analgesic Effects
In another research project by Johnson et al. (2024), the compound was tested for its analgesic properties using the formalin test in rats. The results showed a significant decrease in pain response, suggesting its efficacy as an analgesic agent.
Research Findings
Recent research has focused on the synthesis and modification of Bicyclo[2.2.1]hept-5-ene derivatives to enhance their biological activity:
- Synthesis Variations : Modifications to the ester group have been shown to affect potency and selectivity towards specific biological targets.
- Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution characteristics, making it a candidate for further development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester?
- Methodology : The compound is synthesized via Diels-Alder reactions using tert-butyl acrylate and cyclopentadiene . Alternative routes include anionic polymerization of norbornene derivatives followed by hydrogenolysis of intermediate esters . For stereochemical control, catalytic ring-opening metathesis polymerization (ROMP) with transition-metal catalysts (e.g., Grubbs catalysts) is recommended .
- Data : Typical yields range from 34% (acid-catalyzed hydration) to 43% (oxidation pathways) .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- Methodology :
- 1H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl protons), δ 5.3–6.2 ppm (norbornene olefinic protons) .
- IR Spectroscopy : C=O stretch at ~1720 cm⁻¹ (ester carbonyl), C-O-C stretch at 1250–1150 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 194.27 .
Q. What handling and storage precautions are critical for this compound?
- Methodology :
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture and strong acids/bases .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Handle in fume hoods to avoid inhalation .
Advanced Research Questions
Q. How can this monomer be incorporated into copolymer systems for advanced materials?
- Methodology : Design copolymers with fluorinated norbornenes (e.g., NBHFA) using ROMP or radical polymerization. Adjust monomer ratios (e.g., 1:1 to 1:3) to tune glass transition temperatures (Tg) and solubility .
- Data : Example copolymer: Poly(NBTBE-co-NBHFA) with Tg >150°C .
Q. What reaction mechanisms govern its participation in ring-opening metathesis polymerization (ROMP)?
- Mechanism : Transition-metal catalysts (e.g., Ru-based) initiate ROMP via [2+2] cycloaddition with the norbornene double bond. The tert-butyl ester stabilizes propagating chains via steric hindrance, reducing chain transfer .
Q. How can contradictions in spectral data during characterization be resolved?
- Methodology :
- Stereochemical Isomers : Use chiral HPLC with cellulose-based columns to separate endo/exo isomers .
- Impurity Identification : Compare experimental NMR shifts with computed spectra (e.g., PubChem data ).
Q. What strategies enable enantiomer separation of related bicyclic esters?
- Methodology : Optical resolution via diastereomeric salt formation with chiral bases (e.g., cinchonidine). For example, racemic 7-syn-carboxy derivatives are resolved using cinchonidine, yielding enantiomers with [α]D >+2° .
Q. How does the compound’s stability vary under acidic or basic conditions?
- Methodology :
- Acidic Hydrolysis : React with 75% H2SO4 to yield lactones (e.g., 8 and 9) over 4 hours .
- Basic Conditions : Susceptible to ester saponification (e.g., NaOH yields carboxylic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
